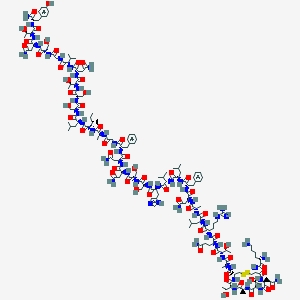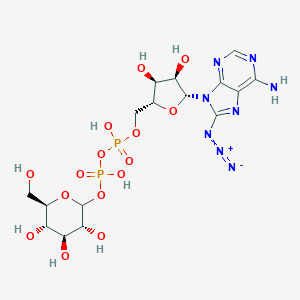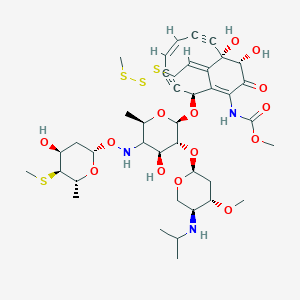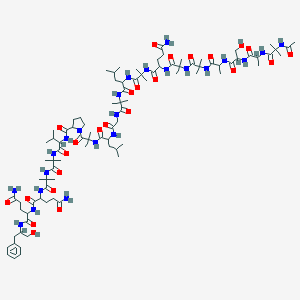
Benzoylcarnitine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoylcarnitine is a derivative of carnitine, an amino acid that plays a crucial role in the transportation of fatty acids into the mitochondria for energy production. Benzoylcarnitine has gained attention in recent years due to its potential applications in scientific research.
Mechanism of Action
Benzoylcarnitine enters the cells and tissues through the same transporters as L-carnitine. Once inside the cells, benzoylcarnitine is converted to benzoyl-CoA, which can be further metabolized to produce energy. Benzoylcarnitine also has antioxidant properties and can protect cells from oxidative stress.
Biochemical and Physiological Effects
Benzoylcarnitine has been shown to improve energy metabolism and mitochondrial function in cells and tissues. It can also increase the levels of acetylcholine, a neurotransmitter that plays a role in cognitive function and memory. Benzoylcarnitine has been shown to reduce inflammation and oxidative stress in various disease models.
Advantages and Limitations for Lab Experiments
Benzoylcarnitine is a useful tool for studying energy metabolism and mitochondrial function in cells and tissues. It can also be used as a marker for carnitine deficiency and other metabolic disorders. However, benzoylcarnitine is relatively expensive compared to other research reagents, and its use may be limited by its availability.
Future Directions
There are several future directions for benzoylcarnitine research. One area of interest is the development of new synthetic methods to improve the yield and purity of the product. Another area of interest is the investigation of the potential therapeutic applications of benzoylcarnitine in various disease models. Further research is also needed to understand the mechanisms of action of benzoylcarnitine and its effects on energy metabolism and mitochondrial function.
Synthesis Methods
Benzoylcarnitine can be synthesized by reacting benzoyl chloride with L-carnitine in the presence of a base such as sodium hydroxide. The reaction results in the formation of benzoylcarnitine and sodium chloride. The purity and yield of the product can be improved by using different reaction conditions and purification methods.
Scientific Research Applications
Benzoylcarnitine has been used in various scientific research applications, including metabolic studies, drug development, and disease diagnosis. It has been shown to improve mitochondrial function and energy metabolism in cells and tissues. Benzoylcarnitine has also been used as a marker for carnitine deficiency and other metabolic disorders.
properties
CAS RN |
105450-08-6 |
|---|---|
Product Name |
Benzoylcarnitine |
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
(3R)-3-benzoyloxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C14H19NO4/c1-15(2,3)10-12(9-13(16)17)19-14(18)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m1/s1 |
InChI Key |
AWUHAZDZHNWQAG-GFCCVEGCSA-N |
Isomeric SMILES |
C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)C1=CC=CC=C1 |
SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)C1=CC=CC=C1 |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)C1=CC=CC=C1 |
synonyms |
benzoylcarnitine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,3Z,7Z,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B216557.png)











